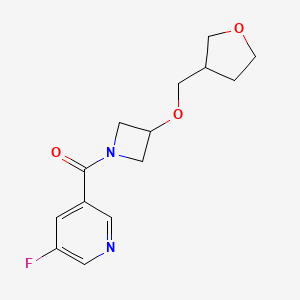

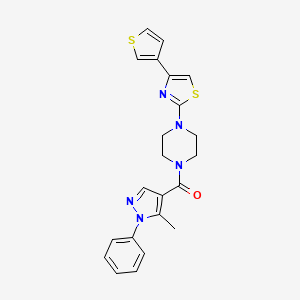

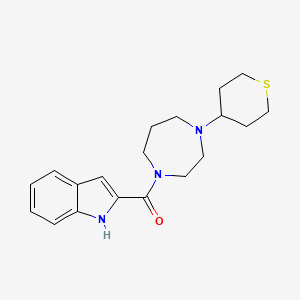

![molecular formula C8H9N3OS B2914206 N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine CAS No. 139359-96-9](/img/structure/B2914206.png)

N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine” is a unique chemical compound. It has an empirical formula of C8H9N3OS . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The compound has a molecular weight of 195.24 . The SMILES string representation is CNCc1c©nc2sc©cn12 . The InChI code is 1S/C8H9N3OS/c1-5-4-11-7(3-9-12)6(2)10-8(11)13-5/h4H,3H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Metabolic Activation and DNA Adduct Formation

Several studies have explored the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines, which are structurally related to "N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine". These compounds are activated by human liver sulfotransferases, leading to DNA adduct formation, which is a critical step in the carcinogenic process. The activation and formation of DNA adducts in various tissues, including the liver and colon, highlight the importance of understanding the metabolic pathways of such compounds for assessing cancer risk from environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).

Corrosion Inhibition

Imidazoline derivatives, including those related to the specified compound, have been studied for their corrosion inhibiting effects. For instance, benzothiazole derivatives have shown significant potential as corrosion inhibitors for carbon steel in acidic environments. These inhibitors work by adsorbing onto metal surfaces, providing a protective layer against corrosion. This application is vital in industries where metal preservation is critical (Hu et al., 2016).

Photodynamic Therapy for Cancer

The synthesis and characterization of zinc phthalocyanine derivatives substituted with Schiff base groups, including those related to the queried compound, indicate their potential use in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them effective photosensitizers for killing cancer cells when exposed to light. The ability to generate singlet oxygen efficiently is crucial for the success of PDT in treating various cancers (Pişkin, Canpolat, & Öztürk, 2020).

Enzymatic Activation of Food Mutagens

The enzymatic activation of heterocyclic amines found in cooked meat and fish has been studied, highlighting the role of human enzymes in converting these compounds into their genotoxic forms. Understanding the metabolic pathways of such compounds is crucial for assessing the health risks associated with dietary intake of potential carcinogens. These studies underscore the importance of evaluating the human metabolism of heterocyclic amines to better understand their role in carcinogenesis (Davis, Schut, & Snyderwine, 1993).

Synthesis of Enantiopure Imidazolines

Research into the synthesis of enantiopure imidazolines, which are structurally similar to the queried compound, has developed novel methodologies for producing these compounds from beta-amino alcohols. These imidazolines have potential applications in medicinal chemistry and as intermediates in organic synthesis. The development of efficient and scalable synthetic routes for these compounds is of significant interest for pharmaceutical research and development (Boland et al., 2002).

Propiedades

IUPAC Name |

(NE)-N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-5-4-11-7(3-9-12)6(2)10-8(11)13-5/h3-4,12H,1-2H3/b9-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTQBBVNXNLCBZ-YCRREMRBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=C2S1)C)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=C(N=C2S1)C)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

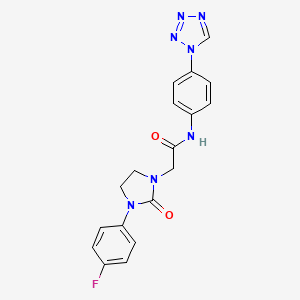

![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)

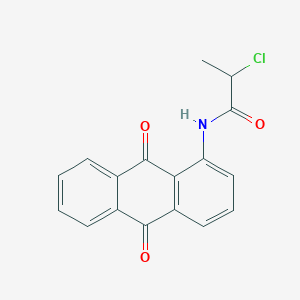

![ethyl N-[(Z)-2-cyano-3-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]prop-2-enoyl]carbamate](/img/structure/B2914124.png)

![1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2914132.png)

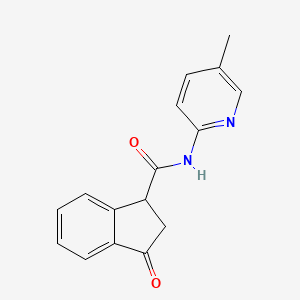

![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)

![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)